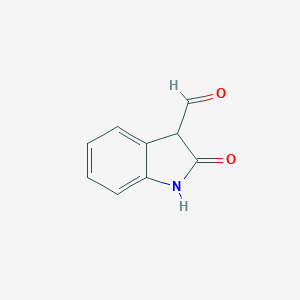

2-Oxoindolin-3-carbaldehyd

Übersicht

Beschreibung

2-Oxoindoline-3-carbaldehyde (2OICA) is an organic compound that has been studied for its potential applications in laboratory experiments and medicinal uses. It is a colorless solid that is soluble in water and other organic solvents. 2OICA has been found to have a variety of biochemical and physiological effects, as well as potential applications in the fields of medicine and biochemistry. In

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften und Sicherheitsinformationen

“2-Oxoindolin-3-carbaldehyd” ist eine chemische Verbindung mit der CAS-Nummer: 78610-70-5 . Es hat ein Molekulargewicht von 161,16 und sein IUPAC-Name ist (3Z)-3-(Hydroxymethylen)-1,3-dihydro-2H-indol-2-on . Es liegt bei Raumtemperatur als Feststoff vor .

Übergangsmetall-katalysierte Synthese von Spirooxindolen

In der organischen Chemie spielen Übergangsmetallkatalysatoren eine unverzichtbare Rolle . Eine effektive synthetische Perspektive für Spirooxindole ist die Verwendung von Übergangsmetallen als Katalysator . Diese Verbindung kann bei der Synthese von Spirooxindolen verwendet werden, die in der pharmazeutischen Industrie umfassend untersucht werden und eine bedeutende Rolle bei der Entwicklung von Medikamenten spielen .

Antikrebsanwendungen

Spirooxindole, die mit this compound synthetisiert werden können, finden breite Anwendung als Antikrebsmittel . Sie sind ein sich schnell entwickelndes Forschungsgebiet, in dem die Strategien zur enantioselektiven Synthese umfassend untersucht werden .

Entzündungshemmende Anwendungen

Spirooxindole finden auch Anwendung als entzündungshemmende Mittel . Sie können bei der Entwicklung neuartiger Therapeutika eingesetzt werden

Safety and Hazards

2-Oxoindoline-3-carbaldehyde is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302, which indicates that it is harmful if swallowed . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

The primary target of 2-Oxoindoline-3-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .

Mode of Action

2-Oxoindoline-3-carbaldehyde interacts with its target, procaspase-3, to activate it . This activation leads to the initiation of the apoptosis process, which is a form of programmed cell death .

Biochemical Pathways

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell, ultimately resulting in cell death . The activation of procaspase-3 can lead to the activation of other caspases, further propagating the apoptotic signal .

Pharmacokinetics

The compound’s cytotoxic effects have been observed in various cancer cell lines, suggesting that it can be absorbed and distributed to cells effectively .

Result of Action

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde leads to apoptosis, resulting in cell death . This has been observed in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound has shown notable cytotoxicity towards these cell lines .

Action Environment

The effectiveness of the compound may be influenced by factors such as the presence of other molecules, the ph of the environment, and the specific characteristics of the target cells .

Biochemische Analyse

Biochemical Properties

2-Oxoindoline-3-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel antitumor agents, which have shown notable cytotoxicity toward human cancer cell lines . The nature of these interactions is largely dependent on the specific biochemical context in which 2-Oxoindoline-3-carbaldehyde is present .

Cellular Effects

The effects of 2-Oxoindoline-3-carbaldehyde on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 2-Oxoindoline-3-carbaldehyde involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

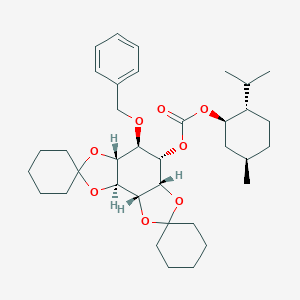

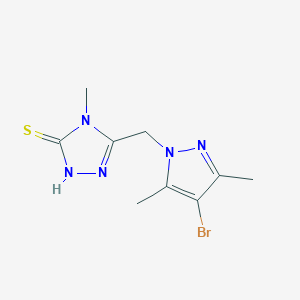

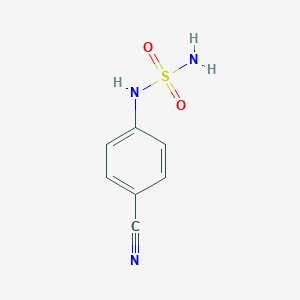

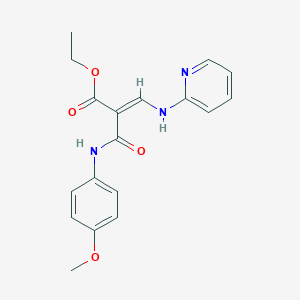

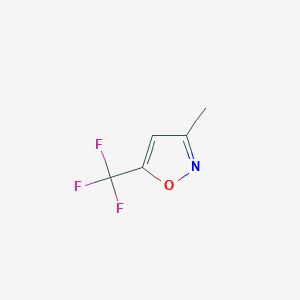

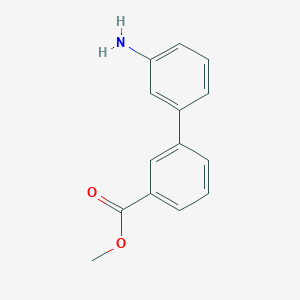

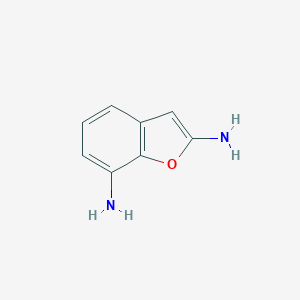

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)